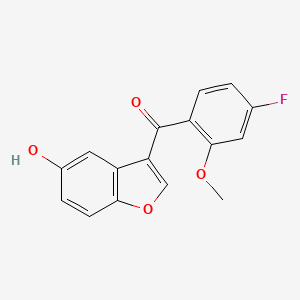

(4-Fluoro-2-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone

描述

(4-Fluoro-2-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone is a benzofuran-derived methanone featuring a 4-fluoro-2-methoxyphenyl group attached to the ketone carbon of a 5-hydroxybenzofuran core. This compound combines electron-withdrawing (fluoro) and electron-donating (methoxy, hydroxy) substituents, which influence its physicochemical and biological properties.

属性

IUPAC Name |

(4-fluoro-2-methoxyphenyl)-(5-hydroxy-1-benzofuran-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO4/c1-20-15-6-9(17)2-4-11(15)16(19)13-8-21-14-5-3-10(18)7-12(13)14/h2-8,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELNNLCVOSPGRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C(=O)C2=COC3=C2C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated precursor under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale reactions, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

化学反应分析

Types of Reactions

(4-Fluoro-2-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol.

科学研究应用

(4-Fluoro-2-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as improved stability or reactivity.

作用机制

The mechanism by which (4-Fluoro-2-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis .

相似化合物的比较

Structural Analogues and Substituent Effects

The table below highlights key structural analogues and their properties:

Key Observations:

- Fluorine Substitution: The 4-fluoro group in the target compound increases lipophilicity and metabolic stability compared to non-fluorinated analogues like (5-hydroxy-1-benzofuran-3-yl)(phenyl)methanone .

- Hydroxy vs.

- Steric Effects : Methyl or bromo substituents on the benzofuran ring (e.g., in and ) introduce steric hindrance, which may reduce conformational flexibility and alter binding to biological targets .

Crystallographic and Physicochemical Properties

- Hydrogen Bonding : Compounds with hydroxy groups (e.g., ) form intermolecular O–H∙∙O bonds, stabilizing crystal lattices and influencing melting points .

- Crystal Packing : Steric hindrance from substituents like methyl or bromo () can disrupt planar arrangements, reducing crystallinity compared to simpler analogues .

生物活性

The compound (4-Fluoro-2-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone is a benzo[b]furan derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its anticancer, antibacterial, and antifungal properties, supported by relevant research findings and data.

- Molecular Formula : C16H13F O4

- Molecular Weight : 286.26 g/mol

- Structure : The compound features a fluoro-substituted phenyl group and a hydroxylated benzofuran moiety, which are critical for its biological activity.

Biological Activity Overview

Recent studies highlight the diverse biological activities exhibited by benzo[b]furan derivatives, including the compound . These activities include:

-

Anticancer Activity

- Benzo[b]furan derivatives have shown promising results as anticancer agents. A review of literature from 2011 to 2022 indicates that modifications in the structure of these compounds can significantly enhance their antiproliferative effects against various cancer cell lines. For instance, compounds with methoxy groups at specific positions on the benzofuran ring demonstrated increased potency compared to their unsubstituted counterparts .

- A notable study found that derivatives similar to (4-Fluoro-2-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone exhibited enhanced cytotoxicity against breast cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents .

-

Antibacterial Activity

- The antibacterial efficacy of this compound has been evaluated against several bacterial strains. Preliminary data suggest that it exhibits moderate to strong antibacterial activity, with inhibition zones ranging from 15 mm to 25 mm depending on the concentration used. The presence of the hydroxyl group in the benzofuran moiety appears to enhance its antibacterial properties .

- Comparative studies indicate that structural modifications can lead to variations in activity; for example, compounds with additional hydroxyl or methoxy groups showed improved inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

-

Antifungal Activity

- The antifungal potential of (4-Fluoro-2-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone has also been explored. In vitro assays revealed that it inhibits fungal growth effectively, particularly against Candida species and Aspergillus spp., with minimum inhibitory concentrations (MICs) comparable to those of established antifungal drugs .

- The mechanism of action is thought to involve disruption of fungal cell membrane integrity, potentially due to interactions with ergosterol, a key component of fungal membranes .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted by Flynn et al. demonstrated that modifications at the C–3 position of the benzofuran ring significantly enhanced antiproliferative activity. Compounds with methoxy substitutions showed up to tenfold increases in potency against specific cancer cell lines compared to their unsubstituted analogs .

Case Study 2: Antibacterial Spectrum

Research examining the antibacterial properties reported that (4-Fluoro-2-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone was effective against both Gram-positive and Gram-negative bacteria. The study highlighted the compound's ability to inhibit biofilm formation, a critical factor in bacterial resistance .

常见问题

Q. What are the recommended synthetic routes for preparing (4-Fluoro-2-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone, and how can reaction conditions be optimized?

A common approach involves Friedel-Crafts acylation using anhydrous AlCl₃ as a catalyst in nitrobenzene. For example, a similar benzophenone derivative was synthesized by reacting 2-methyl-phenyl-4-fluorobenzoate with AlCl₃ under reflux (80–90°C) for 45 minutes, followed by steam distillation and recrystallization from ethanol . Optimization may include adjusting the molar ratio of reactants, solvent choice (e.g., nitrobenzene for electrophilic activation), and reaction time to improve yield and purity.

Q. How can column chromatography and recrystallization be effectively applied to purify this compound?

After synthesis, purification typically involves column chromatography with hexane-ethyl acetate (1:1 v/v) to separate intermediates, followed by recrystallization from ethanol or chloroform to obtain high-purity crystals . Monitoring via TLC (Rf ~0.54 in hexane-ethyl acetate) ensures proper separation. Slow evaporation of chloroform solutions can yield single crystals suitable for X-ray diffraction .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard for structural confirmation, providing bond lengths (e.g., C–F = 1.357 Å) and dihedral angles between aromatic rings (e.g., 57.45° between phenyl rings) . Complementary methods include NMR (to verify substituent positions) and FT-IR (to confirm carbonyl and hydroxyl functional groups).

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position or electronic effects) influence the biological activity of benzophenone derivatives?

Substituents like fluorine and methoxy groups enhance electron-withdrawing and donating properties, affecting binding to biological targets. For example, methyl and hydroxy groups in similar benzophenones correlate with antifungal activity due to increased lipophilicity and hydrogen-bonding potential . Structure-activity relationship (SAR) studies should systematically vary substituents and assess bioactivity via assays like MIC (minimum inhibitory concentration) against fungal strains.

Q. How can researchers resolve contradictions in synthetic yields reported across different methodologies?

Discrepancies may arise from catalyst efficiency (e.g., AlCl₃ vs. other Lewis acids) or solvent polarity. A recent study achieved 80% yield using nitrobenzene as a solvent, whereas polar aprotic solvents like THF may reduce electrophilic activation . Systematic DOE (design of experiments) can identify critical factors, such as temperature and catalyst loading, to reconcile data inconsistencies.

Q. What computational strategies are suitable for predicting the compound’s interaction with biological targets?

Molecular docking and MD (molecular dynamics) simulations can model interactions with enzymes like HIV-1 reverse transcriptase or fungal cytochrome P450. Key parameters include binding affinity calculations (ΔG) and pharmacophore mapping of the benzofuran and fluorophenyl moieties . DFT (density functional theory) studies can further elucidate electronic effects of substituents on reactivity .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation for in vitro studies?

Thermal stability can be assessed via DSC (differential scanning calorimetry), with melting points reported for similar derivatives (e.g., 437–438 K) . Stability in aqueous buffers (pH 4–9) should be monitored using HPLC to detect degradation products like demethylated or hydrolyzed derivatives.

Q. What protocols are recommended for evaluating the compound’s anti-inflammatory or antifungal activity in cell-based assays?

Standard assays include:

- Anti-inflammatory : Inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages.

- Antifungal : Broth microdilution assays (CLSI M38-A2 guidelines) against Candida albicans or Aspergillus fumigatus . IC₅₀ values should be compared to reference drugs (e.g., fluconazole) with appropriate controls for cytotoxicity (e.g., MTT assay on mammalian cells).

Methodological Considerations

- Crystallography : Refinement using riding models for H-atoms (C–H = 0.95–0.98 Å) ensures accurate structural resolution .

- Synthetic Reproducibility : Strict anhydrous conditions (calcium chloride guard tubes) prevent side reactions during Friedel-Crafts acylation .

- Biological Assays : Include positive controls (e.g., ketoconazole for antifungal tests) and validate results across multiple cell lines or microbial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。